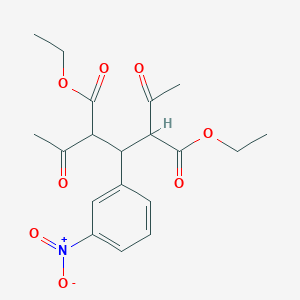
Diethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate is an organic compound with the molecular formula C19H23NO8. It is a derivative of pentanedioic acid and features a nitrophenyl group, which is known for its electron-withdrawing properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate typically involves the esterification of pentanedioic acid derivatives with diethyl groups. The reaction conditions often require the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent like nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate involves its interaction with molecular targets through its nitrophenyl and acetyl groups. The nitrophenyl group can participate in electron transfer reactions, while the acetyl groups can undergo hydrolysis or substitution reactions. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate
- Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate
- Diethyl 2,4-diacetyl-3-phenylpentanedioate
Uniqueness
Diethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate is unique due to the position of the nitrophenyl group, which influences its reactivity and interaction with other molecules
Properties
Molecular Formula |
C19H23NO8 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
diethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate |
InChI |
InChI=1S/C19H23NO8/c1-5-27-18(23)15(11(3)21)17(16(12(4)22)19(24)28-6-2)13-8-7-9-14(10-13)20(25)26/h7-10,15-17H,5-6H2,1-4H3 |
InChI Key |
RQVPXOCQDODINV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC(=CC=C1)[N+](=O)[O-])C(C(=O)C)C(=O)OCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















